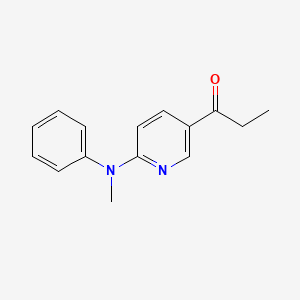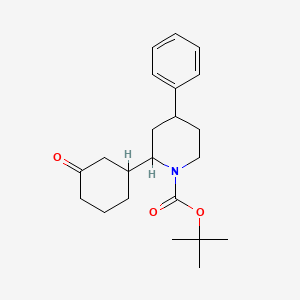
5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid is a synthetic organic compound that features a thiazole ring, an aminothiazole moiety, and a benzoic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid typically involves multi-step organic reactions. One possible route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be formed through cyclization reactions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, often using methoxybenzyl chloride and a suitable base.
Formation of the Benzoic Acid Derivative:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxybenzyl group.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Aminothiazol-4-yl)-2-hydroxybenzoic acid: Similar structure but lacks the methoxybenzyl group.
2-(2-Methoxybenzyl)thiazole-4-carboxylic acid: Similar structure but with variations in the positioning of functional groups.
Uniqueness
The presence of both the aminothiazole and methoxybenzyl groups in 5-(2-Aminothiazol-4-yl)-2-((2-methoxybenzyl)oxy)benzoic acid provides unique chemical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H16N2O4S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
5-(2-amino-1,3-thiazol-4-yl)-2-[(2-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-23-15-5-3-2-4-12(15)9-24-16-7-6-11(8-13(16)17(21)22)14-10-25-18(19)20-14/h2-8,10H,9H2,1H3,(H2,19,20)(H,21,22) |
Clave InChI |
UBTMXBCZAPKVBA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)



![6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11805940.png)








